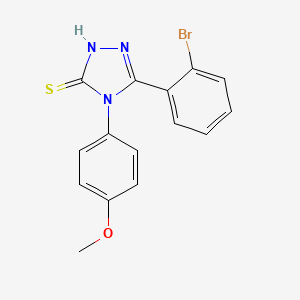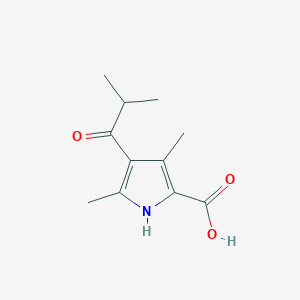
4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H15NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids under acid-mediated conditions . The reaction conditions are highly tolerant of various functional groups, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of solvent-free decarboxylation processes and direct formylation steps can significantly improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound shares a similar pyrrole core structure but differs in its ester functional groups.
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: Another related compound with ethyl ester groups instead of the isobutyryl group.
Uniqueness
4-Isobutyryl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific isobutyryl functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
793727-85-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3,5-dimethyl-4-(2-methylpropanoyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-5(2)10(13)8-6(3)9(11(14)15)12-7(8)4/h5,12H,1-4H3,(H,14,15) |
InChI Key |
IRXBKLCZUFUTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C(C)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)
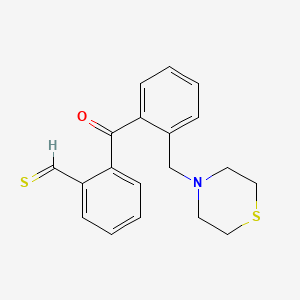
![Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B11765146.png)

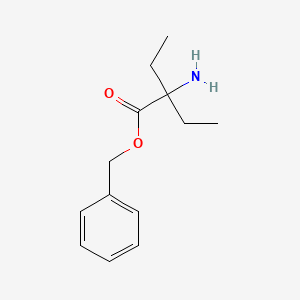
![N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11765153.png)
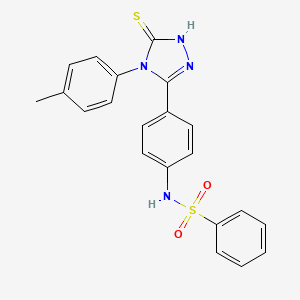
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![tert-butyl (5S,7R)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11765166.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
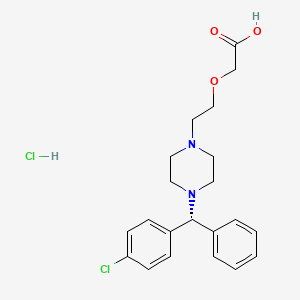
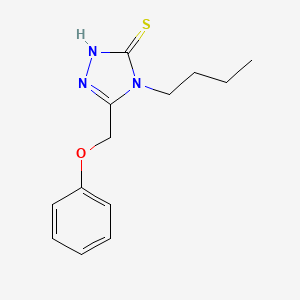
![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
